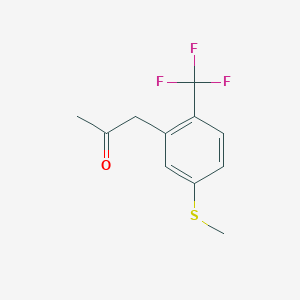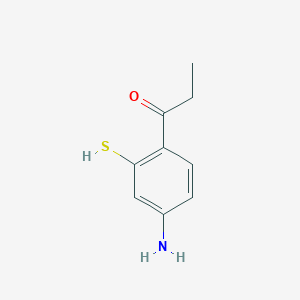
8-(Bromomethyl)-3-methylisoquinoline hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Bromomethyl)-3-methylisoquinoline hydrobromide is an organic compound belonging to the class of substituted isoquinolines This compound is characterized by the presence of a bromomethyl group at the 8th position and a methyl group at the 3rd position of the isoquinoline ring, with a hydrobromide salt form
Méthodes De Préparation
The synthesis of 8-(Bromomethyl)-3-methylisoquinoline hydrobromide typically involves several steps. One common method starts with the bromination of 3-methylisoquinoline. The bromination reaction is carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The resulting 8-(Bromomethyl)-3-methylisoquinoline is then converted to its hydrobromide salt by treatment with hydrobromic acid.
Analyse Des Réactions Chimiques
8-(Bromomethyl)-3-methylisoquinoline hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methylisoquinoline derivatives.
Common reagents used in these reactions include N-bromosuccinimide for bromination, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
8-(Bromomethyl)-3-methylisoquinoline hydrobromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mécanisme D'action
The mechanism of action of 8-(Bromomethyl)-3-methylisoquinoline hydrobromide involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
8-(Bromomethyl)-3-methylisoquinoline hydrobromide can be compared with other similar compounds such as:
2-(Bromomethyl)-5-methylimidazo[1,2-a]pyridine hydrobromide: This compound also contains a bromomethyl group but differs in the structure of the heterocyclic ring.
8-(Bromomethyl)quinoline: Similar in structure but lacks the methyl group at the 3rd position.
2-(Bromomethyl)pyridine hydrobromide: Contains a bromomethyl group on a pyridine ring instead of an isoquinoline ring.
The uniqueness of this compound lies in its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H11Br2N |
|---|---|
Poids moléculaire |
317.02 g/mol |
Nom IUPAC |
8-(bromomethyl)-3-methylisoquinoline;hydrobromide |
InChI |
InChI=1S/C11H10BrN.BrH/c1-8-5-9-3-2-4-10(6-12)11(9)7-13-8;/h2-5,7H,6H2,1H3;1H |
Clé InChI |
VXFQJXNFGVZASS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=N1)C(=CC=C2)CBr.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


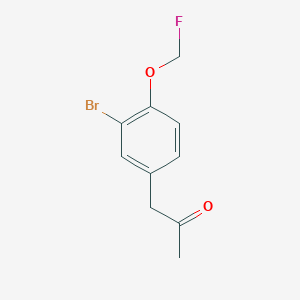
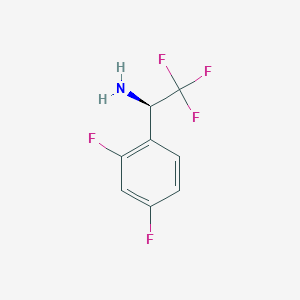
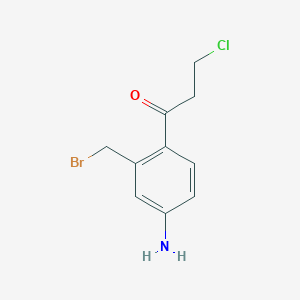
![(1R,3'S)-1'-Benzyl-3'-methyl-3H-spiro[isobenzofuran-1,4'-piperidin]-6-ol](/img/structure/B14043678.png)
![3-Methyl-8-azaspiro[4.5]decan-1-one](/img/structure/B14043692.png)
palladium(II)](/img/structure/B14043709.png)


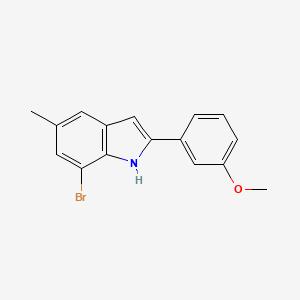
![(2S)-2,5-diamino-N-[[(2S,5S,8Z,11S,15S)-15-amino-11-[(6R)-2-amino-1,4,5,6-tetrahydropyrimidin-6-yl]-8-[(carbamoylamino)methylidene]-2-(hydroxymethyl)-3,6,9,12,16-pentaoxo-1,4,7,10,13-pentazacyclohexadec-5-yl]methyl]pentanamide;sulfuric acid](/img/structure/B14043734.png)
![2-Tert-butyl 7-methyl 5-oxa-2,8-diazaspiro[3.5]nonane-2,7-dicarboxylate](/img/structure/B14043742.png)
![trans-2-Boc-Octahydrocyclopenta[c]pyrrole-5-carboxylic acid](/img/structure/B14043743.png)
